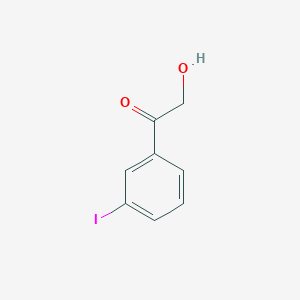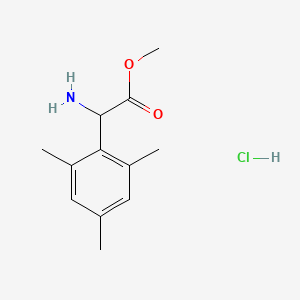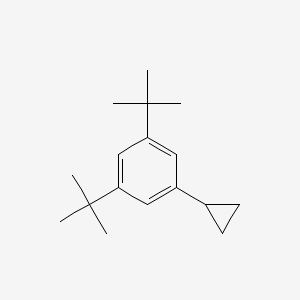
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one involves the reaction of 2-methoxy-1-indanone with 4-piperidinemethanol in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions on a larger scale, with careful control of temperature, pressure, and reagent purity to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents like halogens or nitro groups.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is used as a reference standard and impurity in the synthesis of Donepezil, aiding in the quality control and development of pharmaceuticals .
Biology: The compound’s role as an acetylcholinesterase inhibitor makes it valuable in studying the enzyme’s function and inhibition mechanisms, contributing to research in neurodegenerative diseases .
Medicine: As an impurity of Donepezil, it is crucial in the development and testing of Alzheimer’s disease treatments, ensuring the safety and efficacy of the final pharmaceutical product .
Industry: The compound is used in the detection of urine samples for pharmacopeia, serving as a stabilizer for epigallocatechin .
Mechanism of Action
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic function and improving cognitive function in Alzheimer’s disease patients .
Comparison with Similar Compounds
Donepezil: A direct acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Desbenzyl Donepezil: A derivative of Donepezil with similar inhibitory properties.
Uniqueness: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is unique due to its specific structure and role as an impurity in Donepezil, providing insights into the synthesis and quality control of Alzheimer’s medications .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2Z)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7- |
InChI Key |
MDJVFLZZPSQKFM-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3CCNCC3)/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


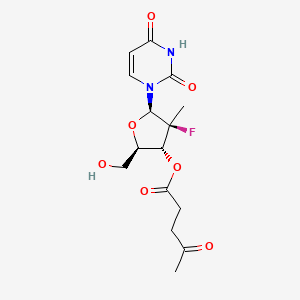
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
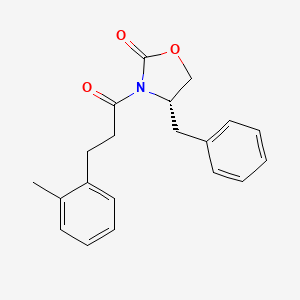
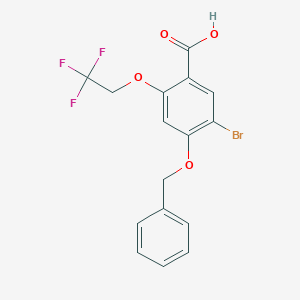
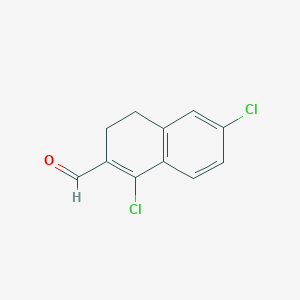
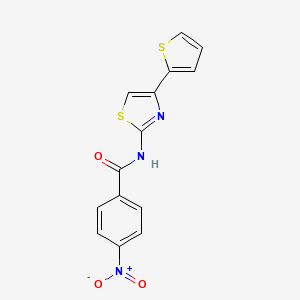
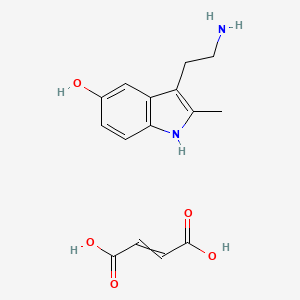
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
